molecular formula C30H20N2O2 B12282423 7,16-dihydro-7,16-dimethylbenzoabenzo5,6quino3,2-Iacridine-9,18-dione CAS No. 222402-86-0

7,16-dihydro-7,16-dimethylbenzoabenzo5,6quino3,2-Iacridine-9,18-dione

Cat. No.: B12282423
CAS No.: 222402-86-0
M. Wt: 440.5 g/mol
InChI Key: LECGTIVIVSXBPX-UHFFFAOYSA-N
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Description

7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione is a complex organic compound with the molecular formula C30H20N2O2. This compound is known for its unique structure, which includes multiple fused aromatic rings and nitrogen atoms, making it a subject of interest in various fields of scientific research .

Properties

CAS No.

222402-86-0

Molecular Formula

C30H20N2O2

Molecular Weight

440.5 g/mol

IUPAC Name

15,30-dimethyl-15,30-diazaheptacyclo[16.12.0.03,16.05,14.06,11.020,29.021,26]triaconta-1(18),2,5(14),6,8,10,12,16,20(29),21,23,25,27-tridecaene-4,19-dione

InChI

InChI=1S/C30H20N2O2/c1-31-23-13-11-17-7-3-5-9-19(17)27(23)29(33)21-16-26-22(15-25(21)31)30(34)28-20-10-6-4-8-18(20)12-14-24(28)32(26)2/h3-16H,1-2H3

InChI Key

LECGTIVIVSXBPX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC5=C(C=C41)C(=O)C6=C(N5C)C=CC7=CC=CC=C76

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones .

Scientific Research Applications

7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to DNA or proteins, thereby influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione
  • 7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione

Uniqueness

The uniqueness of 7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione lies in its complex structure and the specific properties it imparts.

Biological Activity

7,16-Dihydro-7,16-dimethylbenzoabenzo[5,6]quino[3,2-i]acridine-9,18-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse sources, including peer-reviewed studies and case reports.

Biological Activity Overview

The biological activity of 7,16-dihydro-7,16-dimethylbenzoabenzo[5,6]quino[3,2-i]acridine-9,18-dione has been explored in several key areas:

  • Anticancer Activity
  • Antimicrobial Properties
  • Antioxidant Effects
  • Neuroprotective Effects

Anticancer Activity

Research has indicated that 7,16-dihydro-7,16-dimethylbenzoabenzo[5,6]quino[3,2-i]acridine-9,18-dione exhibits significant anticancer properties.

The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and the modulation of apoptotic pathways. For instance:

  • In vitro studies demonstrated that the compound inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 12 to 25 µM .

Case Study: Breast Cancer

A study conducted by Smith et al. (2021) evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a tumor growth inhibition rate of over 70% compared to the control group after four weeks of treatment .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens.

Efficacy Against Bacterial Strains

In vitro assays revealed that 7,16-dihydro-7,16-dimethylbenzoabenzo[5,6]quino[3,2-i]acridine-9,18-dione exhibited bactericidal effects against:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : MIC of 64 µg/mL .

Antioxidant Effects

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays.

Results

The compound demonstrated a significant reduction in DPPH radical concentration with an IC50 value of 15 µg/mL, indicating strong free radical scavenging ability . This property suggests potential applications in preventing oxidative stress-related diseases.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound.

Mechanism

It is believed that the compound may protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. In a study involving SH-SY5Y neuroblastoma cells treated with hydrogen peroxide:

  • The compound reduced cell death by approximately 40% compared to untreated controls .

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